molecular formula C8H4Cl2N2O B1507123 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-40-3

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1507123
CAS No.: 881841-40-3
M. Wt: 215.03 g/mol
InChI Key: WQZDECHCSXPQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. It is characterized by the presence of two chlorine atoms at positions 6 and 8 of the imidazo[1,2-a]pyridine ring and a formyl group (-CHO) at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroformates or chloroacetyl chloride under acidic conditions.

  • Formylation: The formyl group at position 2 is introduced using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.

  • Reduction: LiAlH4, NaBH4, in ether or alcohol solvents.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Reduction: 6,8-Dichloroimidazo[1,2-a]pyridine-2-ol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.

  • Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is similar to other imidazo[1,2-a]pyridine derivatives, but its uniqueness lies in the presence of the formyl group and the specific positions of the chlorine atoms. Some similar compounds include:

  • 6,8-Dichloroimidazo[1,2-a]pyridine: Lacks the formyl group.

  • 2-Formylimidazo[1,2-a]pyridine: Lacks the chlorine atoms at positions 6 and 8.

  • 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Contains only one chlorine atom.

These compounds may exhibit different chemical and biological properties due to variations in their structures.

Properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZDECHCSXPQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722903
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-40-3
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 4
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 5
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 6
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.